4-(5-Chlorothiophen-3-yl)azetidin-2-one
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Overview
Description
4-(5-Chlorothiophen-3-yl)azetidin-2-one is a chemical compound with the molecular formula C₇H₆ClNOS and a molecular weight of 187.65 g/mol . This compound is characterized by the presence of an azetidin-2-one ring, which is a four-membered lactam, and a chlorothiophene moiety, which is a sulfur-containing heterocycle .
Preparation Methods
One common synthetic route involves the cyclization of a suitable precursor, such as a β-lactam intermediate, under specific reaction conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(5-Chlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . For example, oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions may involve the use of reducing agents like lithium aluminum hydride . Substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it is investigated for its potential as a building block for the synthesis of biologically active compounds . The azetidin-2-one ring is a key structural motif in many β-lactam antibiotics, and modifications of this ring can lead to new antibacterial agents . In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties . Additionally, it may have applications in the synthesis of other heterocyclic compounds with potential biological activity .
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-3-yl)azetidin-2-one is related to its ability to interact with specific molecular targets and pathways . The azetidin-2-one ring can act as a reactive site, allowing the compound to form covalent bonds with target proteins or enzymes . This interaction can inhibit the activity of these proteins, leading to various biological effects . The chlorothiophene moiety may also contribute to the compound’s activity by enhancing its binding affinity to specific targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(5-Chlorothiophen-3-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives and chlorothiophene-containing compounds . Similar compounds include other β-lactam derivatives, such as penicillins and cephalosporins, which also contain the azetidin-2-one ring . These compounds are well-known for their antibacterial activity and are widely used in clinical settings . The uniqueness of this compound lies in the presence of the chlorothiophene moiety, which may impart additional properties, such as enhanced stability or specific binding affinity . Other similar compounds include various thiophene derivatives, which are studied for their electronic and optical properties .
Properties
Molecular Formula |
C7H6ClNOS |
---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
4-(5-chlorothiophen-3-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6ClNOS/c8-6-1-4(3-11-6)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
InChI Key |
SHEYFMUCFVSLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CSC(=C2)Cl |
Origin of Product |
United States |
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